molecular formula C7H6O4 B1671441 2,5-Dihydroxybenzoic acid CAS No. 490-79-9

2,5-Dihydroxybenzoic acid

Cat. No.: B1671441
CAS No.: 490-79-9
M. Wt: 154.12 g/mol
InChI Key: WXTMDXOMEHJXQO-UHFFFAOYSA-N
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Description

Gentisic acid, also known as 2,5-dihydroxybenzoic acid, is a dihydroxybenzoic acid derivative of benzoic acid. It is a minor product of the metabolic breakdown of aspirin and is excreted by the kidneys. Gentisic acid is naturally found in the African tree Alchornea cordifolia and in wine . It is known for its antioxidant properties and is used in various pharmaceutical preparations.

Mechanism of Action

Target of Action

2,5-Dihydroxybenzoic acid (2,5-DHBA), also known as gentisic acid, is a derivative of benzoic acid . It is a powerful inhibitor of fibroblast growth factors . It also targets the CDK6 enzyme, inhibiting its activity at high concentrations .

Mode of Action

The compound interacts with its targets, primarily fibroblast growth factors and the CDK6 enzyme, to inhibit their activity . This interaction results in changes in cellular processes, including cell growth and division.

Biochemical Pathways

2,5-DHBA affects various biochemical pathways. In the presence of the enzyme gentisate 1,2-dioxygenase, 2,5-DHBA reacts with oxygen to give maleylpyruvate . This reaction is part of the larger biochemical pathway involving the metabolism of aromatic compounds.

Pharmacokinetics

It is known that 2,5-dhba is a minor product of the metabolic breakdown of aspirin, excreted by the kidneys .

Result of Action

The inhibition of fibroblast growth factors and the CDK6 enzyme by 2,5-DHBA can lead to the suppression of cell growth and division . This makes 2,5-DHBA a potential therapeutic agent for conditions characterized by excessive cell proliferation, such as cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-DHBA. For instance, the compound’s activity can be enhanced by coapplication with other substances, such as the aspirin/salicylic acid metabolite . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

2,5-Dihydroxybenzoic acid plays a significant role in biochemical reactions. It is used as a matrix in the MALDI-TOF mass spectrometry analysis of various compounds . It interacts with enzymes, proteins, and other biomolecules, and these interactions are crucial for its function . For instance, it can act as a tridentate ligand to synthesize complexes of molybdenum .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce the formation of human cell spheroids . It also disrupts cellular GSH (reduced glutathione)/GSSG (oxidized glutathione) homeostasis, further stressing the oxidative stress-response system .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The temperature dependence of laser desorption/ionization (LDI) ion yields has been measured for this compound single crystals from room temperature to 160°C . This provides information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Preparation Methods

Gentisic acid can be synthesized through several methods:

Chemical Reactions Analysis

Gentisic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Gentisic acid is compared with other similar compounds, such as:

Gentisic acid stands out due to its dual hydroxyl groups, which enhance its reactivity and antioxidant capabilities.

Properties

IUPAC Name

2,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTMDXOMEHJXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
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Related CAS

4955-90-2 (mono-hydrochloride salt)
Record name Gentisic acid [INN]
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DSSTOX Substance ID

DTXSID4060078
Record name Benzoic acid, 2,5-dihydroxy-
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Molecular Weight

154.12 g/mol
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Physical Description

Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS], Solid
Record name Gentisic acid
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Solubility

5.0 mg/mL at 5 °C
Record name Gentisic acid
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Vapor Pressure

0.0000021 [mmHg]
Record name Gentisic acid
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CAS No.

490-79-9
Record name 2,5-Dihydroxybenzoic acid
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Record name Gentisic acid [INN]
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Record name gentisic acid
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Record name Benzoic acid, 2,5-dihydroxy-
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Record name Gentisic acid
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Record name GENTISIC ACID
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Record name Gentisic acid
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Melting Point

199.5 °C
Record name Gentisic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

Crystallization processes performed with hydroxybenzoic acids gave different results, for example for crystallization of saturated solutions of 4-hydroxybenzoic acid in methanol resulted in a new phase, as shown in FIG. 1. Similarly using methanol or THF, NSF were obtained with the co-formers 3-hydroxybenzoic acid (FIG. 10), 2,4-dihydroxybenzoic acid (FIG. 11), 2,5-dihydroxybenzoic acid (FIGS. 6A, 6B and 6C), 3,4-hydroxybenzoic acid (FIGS. 12A and 12B) and 3,5-hydroxybenzoic acid (FIG. 13).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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